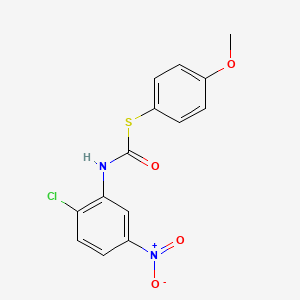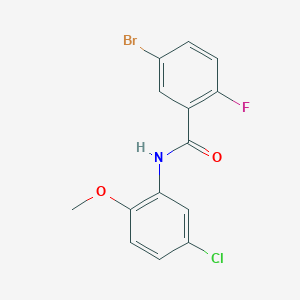
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and fluorine substituents on its benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine substituent.
Coupling Reaction: The brominated intermediate is coupled with 5-chloro-2-methoxyaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or dechlorinated derivatives.
Substitution: Formation of substituted benzamides with different nucleophiles.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-bromo-2-methoxybenzamide
- 5-chloro-2-methoxybenzamide
- 2-fluorobenzamide
Comparison:
- Uniqueness: The combination of bromine, chlorine, methoxy, and fluorine substituents in 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide provides unique chemical properties, such as specific reactivity patterns and potential biological activities.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity due to the electronic and steric effects of its substituents.
- Applications: The unique substituent pattern may also confer distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
853317-24-5 |
|---|---|
Formule moléculaire |
C14H10BrClFNO2 |
Poids moléculaire |
358.59 g/mol |
Nom IUPAC |
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H10BrClFNO2/c1-20-13-5-3-9(16)7-12(13)18-14(19)10-6-8(15)2-4-11(10)17/h2-7H,1H3,(H,18,19) |
Clé InChI |
BZSGTAMJTOUMQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



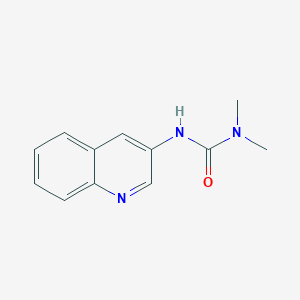
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
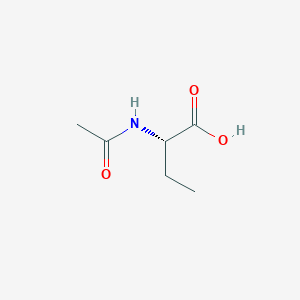


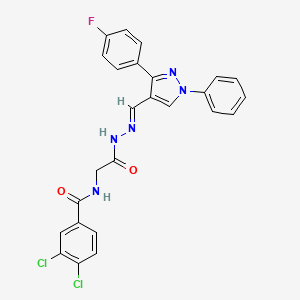

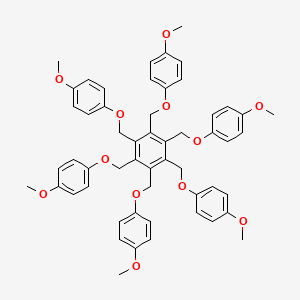
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
